![molecular formula C44H26O2S2 B14287614 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione CAS No. 138627-63-1](/img/structure/B14287614.png)
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two 4-methylphenylsulfanyl groups attached to a pyranthrene-8,16-dione core. The compound’s molecular formula is C38H26O2S2 .
Métodos De Preparación
The synthesis of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyranthrene-8,16-dione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique properties make it useful in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and solar cells
Mecanismo De Acción
The mechanism of action of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress in cells. This property is being explored for its potential use in photodynamic therapy for cancer treatment .
Comparación Con Compuestos Similares
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione can be compared with other similar compounds such as:
Pyranthrene: A polycyclic aromatic hydrocarbon with a simpler structure and different photophysical properties.
Pyranthrene-8,16-dione: A related compound that lacks the 4-methylphenylsulfanyl groups, resulting in different chemical reactivity and applications.
Benzo[def]pyranthrene-8,16-dione: Another similar compound with variations in its molecular structure and properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and physical properties.
Propiedades
Número CAS |
138627-63-1 |
|---|---|
Fórmula molecular |
C44H26O2S2 |
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
1,2-bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione |
InChI |
InChI=1S/C44H26O2S2/c1-23-7-13-27(14-8-23)47-36-20-19-30-35-22-26-11-17-32-39-34(29-5-3-4-6-31(29)42(32)45)21-25-12-18-33(40(35)38(25)37(26)39)43(46)41(30)44(36)48-28-15-9-24(2)10-16-28/h3-22H,1-2H3 |
Clave InChI |
PRGUGYLCUCDOBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C3=C(C=C2)C4=CC5=C6C7=C(C=CC(=C47)C3=O)C=C8C6=C(C=C5)C(=O)C9=CC=CC=C98)SC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


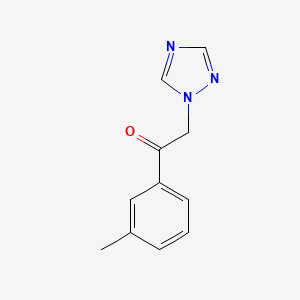



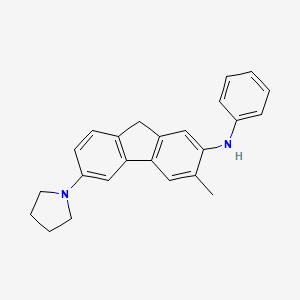
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
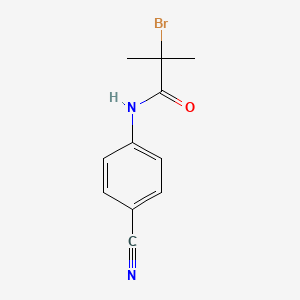
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
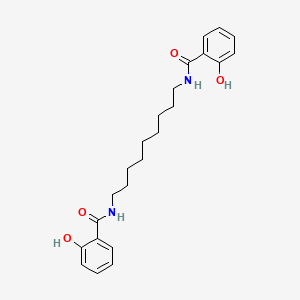
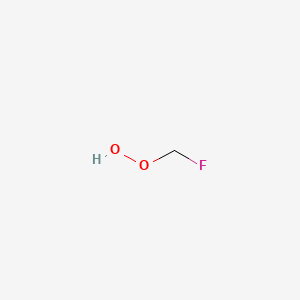
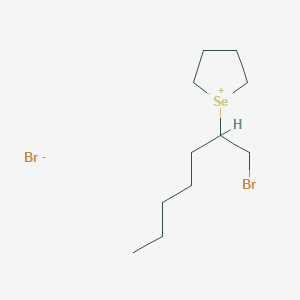
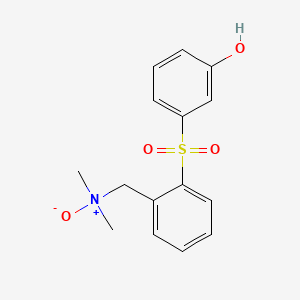
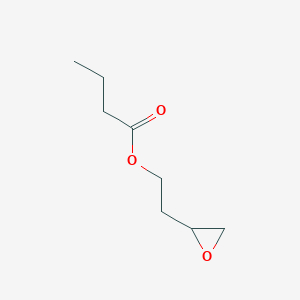
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
